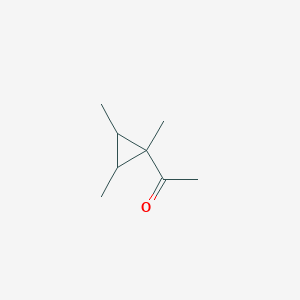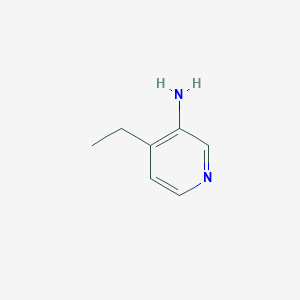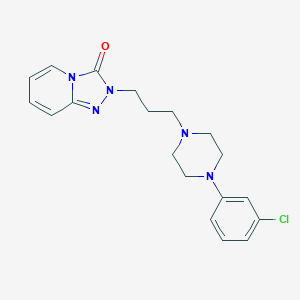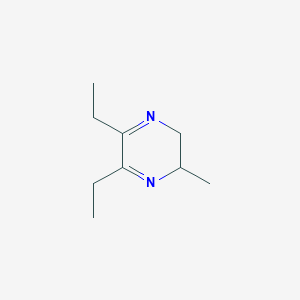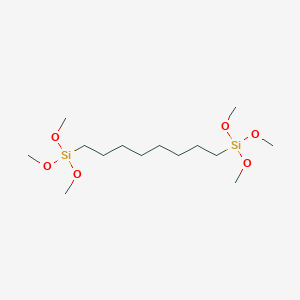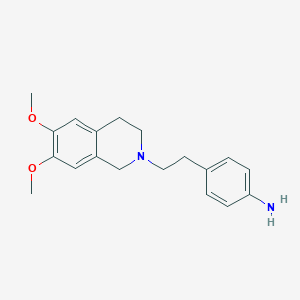
sec-Butyl p-aminosalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec-Butyl p-aminosalicylate (SBPAS) is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a derivative of p-aminosalicylic acid (PAS), which is an antimicrobial agent used in the treatment of tuberculosis. SBPAS has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
The exact mechanism of action of sec-Butyl p-aminosalicylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using sec-Butyl p-aminosalicylate in lab experiments is its relatively low toxicity compared to other chemicals. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on sec-Butyl p-aminosalicylate. One area of research is to further investigate its potential therapeutic applications in cancer and inflammatory disorders. Additionally, more research is needed to understand the exact mechanism of action of this compound, which could lead to the development of more effective treatments. Finally, more studies are needed to investigate the safety and toxicity of this compound in humans, which could pave the way for its use in clinical trials.
Méthodes De Synthèse
Sec-Butyl p-aminosalicylate can be synthesized by the reaction of p-aminosalicylic acid with sec-butyl chloride in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline powder with a melting point of 226-229°C.
Applications De Recherche Scientifique
Sec-Butyl p-aminosalicylate has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. It has been shown to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of tuberculosis, as it is a derivative of PAS.
Propriétés
Numéro CAS |
102338-91-0 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
butan-2-yl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-7(2)15-11(14)9-5-4-8(12)6-10(9)13/h4-7,13H,3,12H2,1-2H3 |
Clé InChI |
HBLYGPYKPGHAFS-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C1=C(C=C(C=C1)N)O |
SMILES canonique |
CCC(C)OC(=O)C1=C(C=C(C=C1)N)O |
Synonymes |
butan-2-yl 4-amino-2-hydroxy-benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)
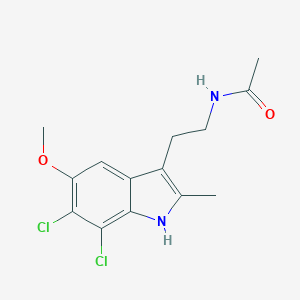


![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)
